molecular formula C14H19N3 B11744189 benzyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine

benzyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11744189
M. Wt: 229.32 g/mol
InChI Key: HZXAASHCHXEICO-UHFFFAOYSA-N
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Description

Benzyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a benzyl group attached to a pyrazole ring, which is further substituted with a propyl group and a methylamine moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole-3-carbaldehyde with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride . The reaction conditions often include solvents like methanol or ethanol, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials. Industrial production would also focus on minimizing waste and improving yield through process optimization.

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles like halides or amines; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrazole compounds.

Mechanism of Action

The mechanism of action of benzyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and methylamine moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C14H19N3/c1-2-9-17-10-8-14(16-17)12-15-11-13-6-4-3-5-7-13/h3-8,10,15H,2,9,11-12H2,1H3

InChI Key

HZXAASHCHXEICO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CC=CC=C2

Origin of Product

United States

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